![molecular formula C18H19N5O2S2 B6041497 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6041497.png)
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzothiazole ring, a piperazine ring, and a thiazole ring, making it a hybrid molecule with potential pharmacological properties.
準備方法
The synthesis of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide involves multiple steps. One common method includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a suitable solvent like tert-butyl alcohol at elevated temperatures . The resulting intermediate is then reacted with thiazole derivatives under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
科学的研究の応用
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
作用機序
The mechanism of action of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for nerve signal transmission . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in conditions like Alzheimer’s disease.
類似化合物との比較
Similar compounds to 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide include other benzothiazole and piperazine derivatives. These compounds often share similar biological activities but differ in their specific structures and properties. For example:
3-(piperazin-1-yl)-1,2-benzothiazole: This compound has a similar structure but lacks the thiazole ring, which may result in different pharmacological properties.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds are designed for Alzheimer’s disease therapy and exhibit cholinesterase inhibition and anti-β-amyloid aggregation properties. The uniqueness of this compound lies in its hybrid structure, combining multiple pharmacophores into a single molecule, potentially enhancing its biological activity and therapeutic potential.
特性
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c24-15(20-18-19-7-12-26-18)5-6-16(25)22-8-10-23(11-9-22)17-13-3-1-2-4-14(13)27-21-17/h1-4,7,12H,5-6,8-11H2,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEHQCHQSSDSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6041417.png)
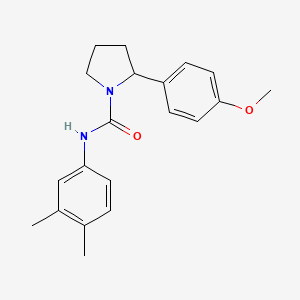
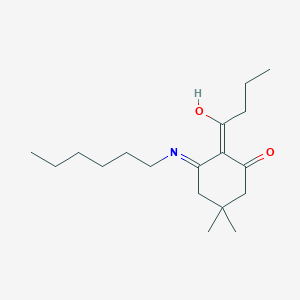
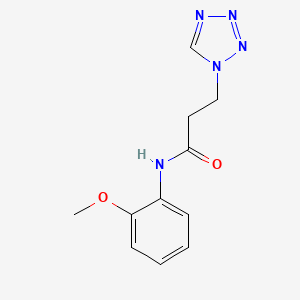
![2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate](/img/structure/B6041442.png)
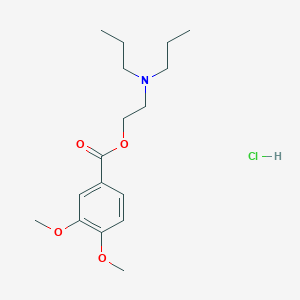
![3-(4-chlorophenyl)-2-ethyl-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041450.png)
![2-{3-[(1E)-2-(3-METHYLTHIOPHEN-2-YL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL](/img/structure/B6041451.png)
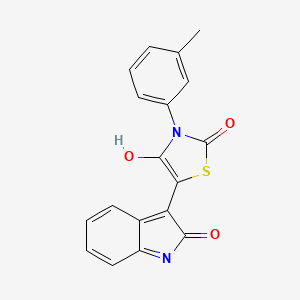
![(2Z,5Z)-5-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B6041470.png)
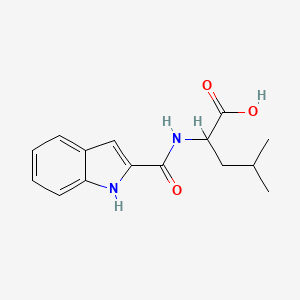
![METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B6041483.png)
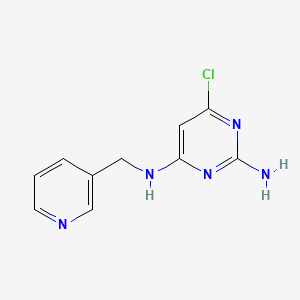
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6041510.png)
